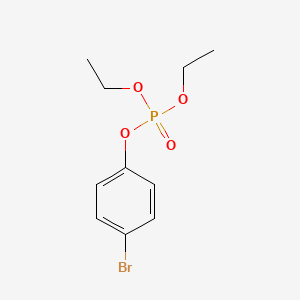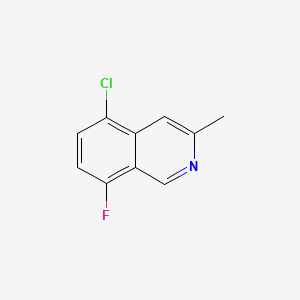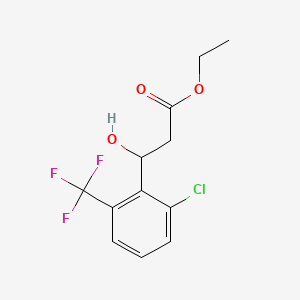
Diethyl 4-bromophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-bromophenyl phosphate is an organic compound with the chemical formula C10H14BrO4P. It is a colorless to light yellow liquid with a special odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Diethyl 4-bromophenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl diethyl phosphate with 4-bromophenol under basic conditions. The reaction is typically carried out under an inert atmosphere, and the formation of alcohol is eliminated during the process . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Diethyl 4-bromophenyl phosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 4-bromophenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of diethyl 4-bromophenyl phosphate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound may also participate in signaling pathways by interacting with various proteins and enzymes involved in cellular processes .
Comparación Con Compuestos Similares
Diethyl 4-bromophenyl phosphate can be compared with other similar compounds, such as:
Diethyl (4-bromobenzyl) phosphonate: Similar in structure but with a benzyl group instead of a phenyl group.
Diethyl (4-bromophenyl)difluoromethyl phosphonate: Contains a difluoromethyl group, which may impart different chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Propiedades
Número CAS |
16498-01-4 |
|---|---|
Fórmula molecular |
C10H14BrO4P |
Peso molecular |
309.09 g/mol |
Nombre IUPAC |
(4-bromophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14BrO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VFNLVHJJCJDLRL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)



![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)





